Dimethyl 4-(5-(4-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Dimethyl 4-(5-(4-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a furan ring substituted with a methoxyphenyl group and a dihydropyridine ring with dimethyl and dicarboxylate groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-(5-(4-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde (such as 4-methoxybenzaldehyde), a β-keto ester (such as methyl acetoacetate), and ammonia or an ammonium salt in the presence of a catalyst. The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-(5-(4-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.
Reduction: The compound can be reduced to modify the functional groups on the furan or dihydropyridine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups onto the aromatic or furan rings.
Scientific Research Applications
Dimethyl 4-(5-(4-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cardiovascular diseases.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of Dimethyl 4-(5-(4-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating ion channels, enzymes, or receptors, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine used as a calcium channel blocker in the treatment of hypertension.
Amlodipine: Another dihydropyridine with similar applications in cardiovascular medicine.
Furan-2-carboxylic acid derivatives: Compounds with a furan ring and carboxylate groups, used in various chemical and pharmaceutical applications.
Uniqueness
Dimethyl 4-(5-(4-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
117210-76-1 |
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Molecular Formula |
C22H23NO6 |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
dimethyl 4-[5-(4-methoxyphenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C22H23NO6/c1-12-18(21(24)27-4)20(19(13(2)23-12)22(25)28-5)17-11-10-16(29-17)14-6-8-15(26-3)9-7-14/h6-11,20,23H,1-5H3 |
InChI Key |
BXZSVYYLBVGIQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(O2)C3=CC=C(C=C3)OC)C(=O)OC |
Origin of Product |
United States |
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